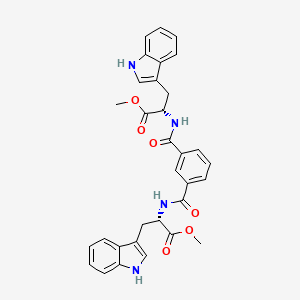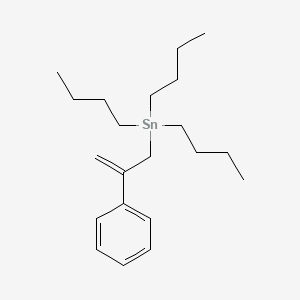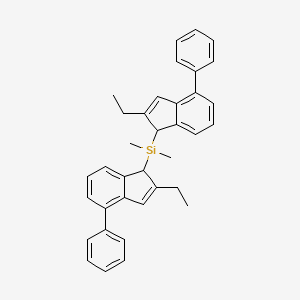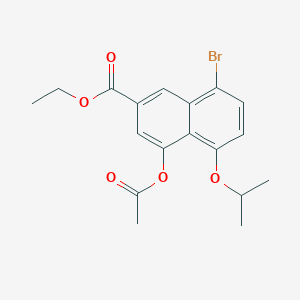
L-Tryptophan, N,N'-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester (9CI) is a derivative of the essential amino acid L-tryptophan This compound is characterized by the presence of a phenylenedicarbonyl group and two dimethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester typically involves the esterification of L-tryptophan with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized to form different oxidation products.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester involves its interaction with various molecular targets. The compound can be metabolized to produce active intermediates that participate in biochemical pathways. The phenylenedicarbonyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
L-Tryptophan: The parent amino acid from which the compound is derived.
N,N’-Diacetyl-L-tryptophan: Another derivative with acetyl groups instead of ester groups.
L-Tryptophan methyl ester: A simpler ester derivative of L-tryptophan.
Uniqueness
L-Tryptophan, N,N’-(1,3-phenylenedicarbonyl)bis-, dimethyl ester is unique due to the presence of the phenylenedicarbonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other tryptophan derivatives and may contribute to its specific applications in research and industry.
属性
| 136101-05-8 | |
分子式 |
C32H30N4O6 |
分子量 |
566.6 g/mol |
IUPAC 名称 |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C32H30N4O6/c1-41-31(39)27(15-21-17-33-25-12-5-3-10-23(21)25)35-29(37)19-8-7-9-20(14-19)30(38)36-28(32(40)42-2)16-22-18-34-26-13-6-4-11-24(22)26/h3-14,17-18,27-28,33-34H,15-16H2,1-2H3,(H,35,37)(H,36,38)/t27-,28-/m0/s1 |
InChI 键 |
UHRUVWDYBASIFT-NSOVKSMOSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC |
规范 SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/no-structure.png)





phosphanium perchlorate](/img/structure/B14263295.png)
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
